molecular formula C21H20FN5O2S B11244984 N-(5-fluoro-2-methylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide

N-(5-fluoro-2-methylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B11244984
M. Wt: 425.5 g/mol
InChI Key: PFBPZRQURMKRBT-UHFFFAOYSA-N
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Description

N-(5-FLUORO-2-METHYLPHENYL)-3-(3-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)PROPANAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a fluorinated phenyl group, a benzodiazole moiety, and an oxadiazole ring

Properties

Molecular Formula

C21H20FN5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-3-[3-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C21H20FN5O2S/c1-12-3-6-15-17(9-12)25-21(24-15)30-11-18-26-20(29-27-18)8-7-19(28)23-16-10-14(22)5-4-13(16)2/h3-6,9-10H,7-8,11H2,1-2H3,(H,23,28)(H,24,25)

InChI Key

PFBPZRQURMKRBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=NOC(=N3)CCC(=O)NC4=C(C=CC(=C4)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-FLUORO-2-METHYLPHENYL)-3-(3-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Synthesis of 5-FLUORO-2-METHYLANILINE: This intermediate is prepared by the nitration of 2-methylfluorobenzene, followed by reduction of the nitro group to an amine.

    Formation of 5-METHYL-1H-1,3-BENZODIAZOLE-2-THIOL: This intermediate is synthesized by the cyclization of o-phenylenediamine with carbon disulfide.

    Coupling Reaction: The 5-FLUORO-2-METHYLANILINE is coupled with 5-METHYL-1H-1,3-BENZODIAZOLE-2-THIOL using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(5-FLUORO-2-METHYLPHENYL)-3-(3-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Nucleophiles in the presence of a base such as potassium carbonate in DMF (dimethylformamide).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(5-FLUORO-2-METHYLPHENYL)-3-(3-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)PROPANAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-FLUORO-2-METHYLPHENYL)-3-(3-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to the activation or inhibition of various signaling pathways, ultimately resulting in the desired biological response. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • N-(5-FLUORO-2-METHYLPHENYL)-3-(3-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-TRIAZOL-5-YL)PROPANAMIDE
  • N-(5-FLUORO-2-METHYLPHENYL)-3-(3-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-THIADIAZOL-5-YL)PROPANAMIDE

Comparison: Compared to similar compounds, N-(5-FLUORO-2-METHYLPHENYL)-3-(3-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)PROPANAMIDE exhibits unique properties due to the presence of the oxadiazole ring. This ring imparts distinct electronic and steric effects, influencing the compound’s reactivity and biological activity. Additionally, the fluorine atom on the phenyl ring enhances its metabolic stability and lipophilicity, making it a promising candidate for further development in medicinal chemistry.

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